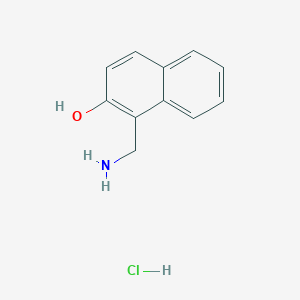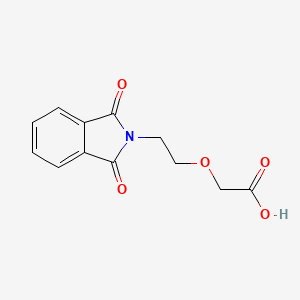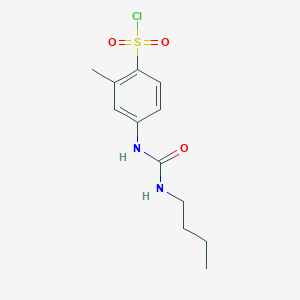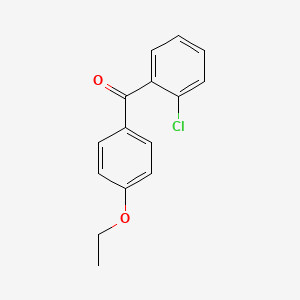
2-Chloro-4'-ethoxybenzophenone
描述
2-Chloro-4’-ethoxybenzophenone is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzophenone, where the benzene ring is substituted with a chlorine atom at the 2-position and an ethoxy group at the 4’-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethoxybenzophenone typically involves a Friedel-Crafts acylation reaction. One common method includes the reaction of 2-chlorobenzoyl chloride with phenetole (4-ethoxytoluene) in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: For industrial-scale production, the process involves the following steps:
Refluxing 2-chlorobenzoic acid with thionyl chloride: in the presence of dimethylformamide (DMF) to form 2-chlorobenzoyl chloride.
Reacting the resulting 2-chlorobenzoyl chloride with phenetole: in the presence of aluminum trichloride supported on silica gel under vacuum conditions.
化学反应分析
Types of Reactions: 2-Chloro-4’-ethoxybenzophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic substitution: Formation of substituted benzophenones.
Reduction: Formation of 2-chloro-4’-ethoxybenzyl alcohol.
Oxidation: Formation of 2-chloro-4’-ethoxybenzoic acid.
科学研究应用
2-Chloro-4’-ethoxybenzophenone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of photoinitiators for polymerization reactions.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Photophysical Studies: Studied for its photophysical properties, including UV absorption and emission spectra.
作用机制
The mechanism of action of 2-Chloro-4’-ethoxybenzophenone involves its interaction with various molecular targets:
Photophysical Properties: The compound absorbs UV light, leading to electronic excitation and subsequent emission. This property is utilized in photoinitiation processes.
Nucleophilic Substitution: The chlorine atom is susceptible to attack by nucleophiles, leading to the formation of new chemical bonds.
Reduction and Oxidation: The carbonyl and ethoxy groups undergo redox reactions, altering the compound’s chemical structure and properties.
相似化合物的比较
5-Bromo-2-chloro-4’-ethoxybenzophenone: Similar structure with a bromine atom instead of a chlorine atom.
4-Chloro-4’-methoxybenzophenone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Chloro-4’-ethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties
属性
IUPAC Name |
(2-chlorophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHLFZYUTATZMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393623 | |
| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525561-43-7 | |
| Record name | 2-CHLORO-4'-ETHOXYBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)
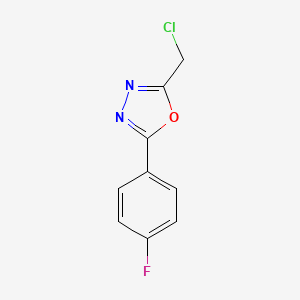
![3-[(4-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1608928.png)
![(2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid](/img/structure/B1608930.png)
![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
![Calix[5]arene](/img/structure/B1608933.png)
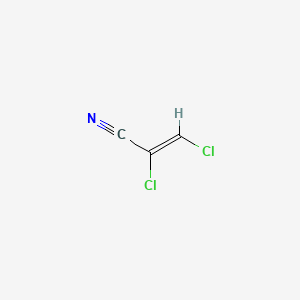

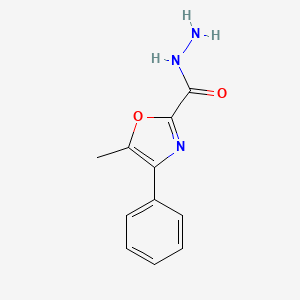
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1608943.png)
